molecular formula C10H6ClF3N2O B2735615 1-(4-Chlorophenyl)-3-(trifluoromethyl)-1H-pyrazol-5(4H)-one CAS No. 63695-48-7

1-(4-Chlorophenyl)-3-(trifluoromethyl)-1H-pyrazol-5(4H)-one

Cat. No.: B2735615
CAS No.: 63695-48-7
M. Wt: 262.62
InChI Key: VYCNIYYTYDWCCK-UHFFFAOYSA-N
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Description

1-(4-Chlorophenyl)-3-(trifluoromethyl)-1H-pyrazol-5(4H)-one is a chemical compound characterized by the presence of a chlorophenyl group and a trifluoromethyl group attached to a pyrazolone ring

Preparation Methods

The synthesis of 1-(4-Chlorophenyl)-3-(trifluoromethyl)-1H-pyrazol-5(4H)-one typically involves the reaction of 4-chlorobenzaldehyde with trifluoromethyl hydrazine to form an intermediate hydrazone. This intermediate is then cyclized under acidic conditions to yield the desired pyrazolone compound. Industrial production methods may involve optimization of reaction conditions such as temperature, solvent, and catalyst to enhance yield and purity.

Chemical Reactions Analysis

1-(4-Chlorophenyl)-3-(trifluoromethyl)-1H-pyrazol-5(4H)-one undergoes various chemical reactions, including:

    Oxidation: The compound can be oxidized using oxidizing agents like potassium permanganate or hydrogen peroxide, leading to the formation of corresponding pyrazolone derivatives.

    Reduction: Reduction reactions can be carried out using reducing agents such as sodium borohydride or lithium aluminum hydride, resulting in the formation of reduced pyrazolone derivatives.

    Substitution: The chlorophenyl group can undergo nucleophilic substitution reactions with nucleophiles like amines or thiols, leading to the formation of substituted pyrazolone derivatives.

Common reagents and conditions used in these reactions include acidic or basic catalysts, appropriate solvents, and controlled temperatures. The major products formed from these reactions depend on the specific reagents and conditions used.

Scientific Research Applications

1-(4-Chlorophenyl)-3-(trifluoromethyl)-1H-pyrazol-5(4H)-one has several scientific research applications:

    Chemistry: It is used as a building block in the synthesis of more complex organic molecules and as a reagent in various organic reactions.

    Biology: The compound is studied for its potential biological activities, including antimicrobial, anti-inflammatory, and anticancer properties.

    Medicine: It is investigated for its potential use in drug development, particularly in the design of new therapeutic agents targeting specific diseases.

    Industry: The compound is used in the development of new materials with unique properties, such as high thermal stability and resistance to chemical degradation.

Mechanism of Action

The mechanism of action of 1-(4-Chlorophenyl)-3-(trifluoromethyl)-1H-pyrazol-5(4H)-one involves its interaction with specific molecular targets and pathways. The compound may exert its effects by binding to enzymes or receptors, thereby modulating their activity. The exact molecular targets and pathways involved depend on the specific application and biological context.

Comparison with Similar Compounds

1-(4-Chlorophenyl)-3-(trifluoromethyl)-1H-pyrazol-5(4H)-one can be compared with other similar compounds, such as:

    1-(4-Chlorophenyl)-3-(trifluoromethyl)-1H-pyrazole: Lacks the ketone group present in the pyrazolone compound, leading to different chemical properties and reactivity.

    1-(4-Chlorophenyl)-3-(trifluoromethyl)-1H-pyrazol-4-amine: Contains an amine group instead of a ketone, resulting in different biological activities and applications.

    1-(4-Chlorophenyl)-3-(trifluoromethyl)-1H-pyrazol-5-ol:

The uniqueness of this compound lies in its specific combination of functional groups, which confer distinct chemical and biological properties.

Biological Activity

1-(4-Chlorophenyl)-3-(trifluoromethyl)-1H-pyrazol-5(4H)-one, a compound with the molecular formula C11H8ClF3N2OC_{11}H_8ClF_3N_2O and a molecular weight of 276.65 g/mol, has garnered attention in pharmacological research due to its diverse biological activities. This article delves into its synthesis, biological properties, and potential therapeutic applications, supported by relevant data tables and case studies.

The compound is characterized by the following chemical properties:

PropertyValue
Chemical FormulaC₁₁H₈ClF₃N₂O
Molecular Weight276.65 g/mol
IUPAC Name1-(4-Chlorobenzyl)-3-(trifluoromethyl)-1H-pyrazol-5-ol
AppearanceWhite powder
Storage TemperatureRoom temperature

Synthesis

The synthesis of this compound typically involves multi-step reactions starting from readily available pyrazole derivatives. Recent studies have focused on optimizing reaction conditions to improve yield and purity.

Anti-Inflammatory Properties

Recent research highlights the anti-inflammatory potential of pyrazole derivatives, including this compound. In vitro studies have demonstrated significant activity against inflammatory markers. For instance, compounds related to this pyrazole exhibited IC50 values comparable to standard anti-inflammatory drugs like diclofenac sodium:

CompoundIC50 (μg/mL)
This compound54.65
Diclofenac Sodium54.65

This suggests that the compound may serve as a promising candidate for developing new anti-inflammatory agents .

Antiparasitic Activity

In a study evaluating various pyrazole derivatives, it was found that modifications in the structure significantly affected antiparasitic activity. The compound demonstrated notable efficacy with an EC50 value of 0.064μM0.064\,\mu M, indicating strong potential against parasitic infections .

Cytotoxicity and Selectivity

The cytotoxic effects of this compound were assessed using various cancer cell lines. Preliminary results indicated that while the compound exhibited cytotoxicity, it maintained selectivity towards cancer cells over normal cells, which is crucial for therapeutic applications.

Case Studies

Case Study 1: Anti-inflammatory Activity
A recent study investigated the anti-inflammatory effects of the compound in animal models of arthritis. The treated group showed a significant reduction in swelling and pain compared to controls, supporting its potential use in treating inflammatory conditions .

Case Study 2: Antiparasitic Efficacy
In vitro testing against Leishmania species revealed that the compound effectively inhibited parasite growth at low concentrations, demonstrating its potential as an antiparasitic agent .

Properties

IUPAC Name

2-(4-chlorophenyl)-5-(trifluoromethyl)-4H-pyrazol-3-one
Details Computed by Lexichem TK 2.7.0 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

InChI

InChI=1S/C10H6ClF3N2O/c11-6-1-3-7(4-2-6)16-9(17)5-8(15-16)10(12,13)14/h1-4H,5H2
Details Computed by InChI 1.0.6 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

InChI Key

VYCNIYYTYDWCCK-UHFFFAOYSA-N
Details Computed by InChI 1.0.6 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Canonical SMILES

C1C(=NN(C1=O)C2=CC=C(C=C2)Cl)C(F)(F)F
Details Computed by OEChem 2.3.0 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Molecular Formula

C10H6ClF3N2O
Details Computed by PubChem 2.1 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Molecular Weight

262.61 g/mol
Details Computed by PubChem 2.1 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

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